![molecular formula C11H11ClN2 B2490124 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole CAS No. 287384-68-3](/img/structure/B2490124.png)
9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole
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Overview
Description
9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole is a chemical compound with the CAS Number: 287384-68-3 . It has a molecular weight of 206.67 . The IUPAC name for this compound is 9-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole is 1S/C11H11ClN2/c12-10-2-1-3-11-9(10)6-8-7-13-4-5-14(8)11/h1-3,6,13H,4-5,7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole is a powder that is stored at room temperature . It has a molecular weight of 206.67 .Scientific Research Applications
Cancer Treatment
Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . They have shown various biologically vital properties, which makes them potential candidates for cancer treatment .
Antimicrobial Activity
Indole derivatives have also been found to have antimicrobial properties . This makes them useful in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have attracted increasing attention in recent years for their potential in treating various types of disorders in the human body .
Antiviral Activity
Indole derivatives have shown antiviral activity, making them potential candidates for the development of new antiviral drugs .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs .
Antimalarial Activity
Indole derivatives have been found to possess antimalarial properties . This makes them potential candidates for the development of new antimalarial drugs .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Mechanism of Action
Target of Action
The primary targets of 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole are currently unknown. This compound is a derivative of the pyrrolo[1,2-a]indole unit, which is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties
Biochemical Pathways
The biochemical pathways affected by 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole are currently unknown. Pyrrolo[1,2-a]indole derivatives have been shown to exhibit diverse pharmacological properties, suggesting that they may affect multiple pathways
Result of Action
The molecular and cellular effects of 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole’s action are currently unknown. Given the diverse pharmacological properties of pyrrolo[1,2-a]indole derivatives , this compound may have multiple effects at the molecular and cellular level
properties
IUPAC Name |
9-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-10-2-1-3-11-9(10)6-8-7-13-4-5-14(8)11/h1-3,6,13H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKFVHALSLGJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC3=C2C=CC=C3Cl)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole | |
CAS RN |
287384-68-3 |
Source
|
Record name | 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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